molecular formula C9H9NO2 B1372665 (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 731811-50-0

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B1372665
M. Wt: 163.17 g/mol
InChI Key: RMVMPLYFCJXMCQ-JGVFFNPUSA-N
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Description

“(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H9NO2. It is a derivative of cyclopropane, which is a three-membered ring compound, and pyridine, a six-membered ring compound containing a nitrogen atom . The compound also contains a carboxylic acid functional group .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom, through a single bond. The compound also contains a carboxylic acid functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Scientific Research Applications

Asymmetric Catalytic Cyclopropanation

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid has been utilized in asymmetric catalytic cyclopropanation reactions. For instance, a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst was used for asymmetric cyclopropanation (ACP) of styrene and diazoacetates, resulting in the production of trans- and cis-2-phenylcyclopropane-1-carboxylates with high yields and enantioselectivities (Nishiyama et al., 1995).

Synthesis and Characterization of Derivatives

This chemical has been involved in the synthesis and characterization of various derivatives. One study focused on synthesizing imidazo[1,2-a]pyridine carboxylic acid derivatives, which involved alkylation/cyclization and tandem Suzuki cross-coupling/hydrolysis processes (Du Hui-r, 2014).

Exploring Molecular Structures

Research has been conducted to understand the molecular structures of derivatives and compounds related to (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid. This includes studying the X-ray crystal structure of novel purine and pyrimidine derivatives (Cetina et al., 2004).

Applications in Optical Materials

The application of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid extends to the development of optical materials. Chiral mononuclear and one-dimensional cadmium(II) complexes constructed using derivatives of this compound showed luminescent properties, indicating potential applications in optical materials (Cheng et al., 2013).

Synthesis of Spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic Acid

A study described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions. This showcases the versatility of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid in synthesizing complex molecular structures (Yong et al., 2007).

properties

IUPAC Name

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMPLYFCJXMCQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid

CAS RN

731811-50-0
Record name rac-(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
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(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
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(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid

Citations

For This Compound
1
Citations
MT Rahman, AM Decker, S Ben Hamida… - Journal of Medicinal …, 2023 - ACS Publications
GPR88 is an orphan G protein-coupled receptor mainly expressed in the brain, whose endogenous ligand has not yet been identified. To elucidate GPR88 functions, our group has …
Number of citations: 1 pubs.acs.org

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